molecular formula C12H21ClN2O B2415264 2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride CAS No. 1828910-48-0

2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride

Cat. No.: B2415264
CAS No.: 1828910-48-0
M. Wt: 244.76
InChI Key: WHUUORUGKSIMOH-UHFFFAOYSA-N
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Description

2-Azabicyclo[221]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride is a complex organic compound that features a bicyclic structure with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride can be achieved through various synthetic routes. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce various substituted bicyclic compounds.

Scientific Research Applications

2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride is unique due to its specific bicyclic structure and the presence of both azabicyclo and piperidinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c15-12(10-2-1-5-13-7-10)14-8-9-3-4-11(14)6-9;/h9-11,13H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUORUGKSIMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CC3CCC2C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1828910-48-0
Record name 2-(piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane hydrochloride
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